PPM-3

PROTAC ERK5 Degradation Targeted Protein Degradation

PPM-3 is a potent and selective PROteolysis TArgeting Chimera (PROTAC) degrader of extracellular signal-regulated kinase 5 (ERK5). This small molecule compound utilizes a heterobifunctional design to recruit the E3 ubiquitin ligase complex to ERK5, resulting in polyubiquitination and subsequent proteasomal degradation of the target protein.

Molecular Formula C54H69N11O6S
Molecular Weight 1000.3 g/mol
Cat. No. B12380543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePPM-3
Molecular FormulaC54H69N11O6S
Molecular Weight1000.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C7C(=N6)N(C8=CC=CC=C8C(=O)N7C)C)OC)O
InChIInChI=1S/C54H69N11O6S/c1-34(36-18-20-37(21-19-36)47-35(2)56-33-72-47)57-50(68)43-30-39(66)32-65(43)52(70)48(54(3,4)5)59-46(67)17-11-9-10-14-24-63-25-27-64(28-26-63)38-22-23-41(45(29-38)71-8)58-53-55-31-44-49(60-53)61(6)42-16-13-12-15-40(42)51(69)62(44)7/h12-13,15-16,18-23,29,31,33-34,39,43,48,66H,9-11,14,17,24-28,30,32H2,1-8H3,(H,57,68)(H,59,67)(H,55,58,60)/t34-,39+,43-,48+/m0/s1
InChIKeyQGJQNPNZAYRDMS-OESUUHGFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PPM-3: A Selective PROTAC ERK5 Degrader for Oncology and Immunology Research


PPM-3 is a potent and selective PROteolysis TArgeting Chimera (PROTAC) degrader of extracellular signal-regulated kinase 5 (ERK5) [1]. This small molecule compound utilizes a heterobifunctional design to recruit the E3 ubiquitin ligase complex to ERK5, resulting in polyubiquitination and subsequent proteasomal degradation of the target protein [2]. PPM-3 exhibits a degradation IC50 of 62.4 nM [1] and demonstrates effective ERK5 degradation across multiple cancer cell lines, including HCT116, h1975, HepG2, MDA-MB-231, PC-3, and A375, with DC50 values ranging from 5.6 nM to 41.4 nM [1].

Why ERK5 Inhibitors and Other PROTACs Cannot Substitute for PPM-3


Generic substitution of ERK5-targeting agents fails due to fundamental mechanistic and phenotypic differences. Traditional small-molecule ERK5 inhibitors (e.g., XMD8-92, AX15836) target the kinase activity but fail to recapitulate the effects of genetic ERK5 deletion, leaving kinase-independent scaffolding functions intact [1]. Conversely, other ERK5 PROTACs have been shown to induce anti-proliferative effects, which the field now recognizes as off-target activity rather than on-target ERK5 degradation [2]. PPM-3 is distinguished by its selective degradation of ERK5 without direct tumor cell growth inhibition, and its unique ability to modulate macrophage differentiation—a phenotype not reported for other ERK5 degraders [1][3]. These mechanistic and functional differences preclude simple in-class substitution.

PPM-3 Product-Specific Quantitative Evidence for Scientific Selection


PPM-3 Demonstrates Potent and Selective ERK5 Degradation via PROTAC Mechanism

PPM-3 is a PROTAC that degrades ERK5 with an IC50 of 62.4 nM [1]. In contrast to traditional ERK5 kinase inhibitors, which only block enzymatic activity, PPM-3 achieves complete target protein elimination. This represents a class-level inference over inhibitors such as XMD8-92 (Kd = 80 nM for ERK5/BMK1) and AX15836 .

PROTAC ERK5 Degradation Targeted Protein Degradation

PPM-3 Does Not Directly Inhibit Tumor Cell Proliferation, a Key Differentiator from Off-Target-Prone PROTACs

PPM-3 did not influence tumor cell growth directly in a panel of cancer cell lines [1]. This is a critical differentiator from less selective ERK5 PROTACs, which have been shown to inhibit cancer cell proliferation through off-target effects rather than on-target ERK5 degradation [2]. The selective degradation by PPM-3 allows for clean interrogation of ERK5-specific biology.

Tumor Cell Proliferation Off-Target Effects Selectivity

PPM-3 Achieves Potent ERK5 Degradation Across Diverse Cancer Cell Lines

PPM-3 exhibits potent ERK5 degradation across a panel of cancer cell lines, with DC50 values of 5.6 ± 1.9 nM (HCT116), 11.5 ± 2.5 nM (h1975), 13.7 ± 8.2 nM (HepG2), 22.7 ± 13.3 nM (MDA-MB-231), 23.5 ± 10.3 nM (PC-3), and 41.4 ± 22.3 nM (A375) [1]. This quantitative cell line-specific degradation data provides a benchmark for cross-study comparability when assessing ERK5 dependency.

DC50 Cancer Cell Lines Degradation Kinetics

PPM-3's Unique Immunomodulatory Effect via Macrophage Differentiation

Unlike other ERK5 modulators, PPM-3 influences tumor development by affecting the differentiation of macrophages [1]. Proteomics analysis indicates that ERK5 deletion by PPM-3 is associated with tumor immunity, a phenotype not observed with ERK5 inhibitors or less selective degraders [1]. This unique mechanism represents a class-level inference for PPM-3 over all other ERK5-targeting agents.

Macrophage Differentiation Tumor Immunity Immunomodulation

Optimal Research Applications for PPM-3 Based on Quantitative Evidence


Target Validation Studies for ERK5 Scaffolding Functions

Utilize PPM-3 to investigate ERK5's kinase-independent scaffolding roles. Traditional kinase inhibitors (e.g., XMD8-92) cannot eliminate these functions, but PPM-3's PROTAC-mediated degradation provides a clean system to interrogate non-catalytic activities. The well-characterized DC50 values across multiple cell lines (5.6-41.4 nM) enable precise dose selection for complete target ablation [1].

Tumor Immunology and Macrophage Biology Research

Employ PPM-3 to study the role of ERK5 in tumor immunity, specifically its impact on macrophage differentiation. This is a unique application for which no other ERK5 inhibitor or degrader is suitable, as PPM-3 is the only compound reported to modulate this pathway [1]. The absence of direct anti-proliferative effects on tumor cells [1] ensures that observed immune cell phenotypes are not confounded by direct tumor cell killing.

Differentiating On-Target from Off-Target Effects in ERK5 Biology

Use PPM-3 as a benchmark for high selectivity in ERK5 degradation studies. Unlike less selective ERK5 PROTACs that induce confounding anti-proliferative effects [2], PPM-3's clean profile allows researchers to confidently attribute observed phenotypes to ERK5 loss. This is essential for reproducible research and for deconvoluting the complex biology of the MAPK pathway [1].

Preclinical Development of ERK5-Targeted Immunotherapies

Advance PPM-3 as a tool compound for preclinical immunotherapy research. Its unique mechanism of influencing tumor development via macrophage differentiation, coupled with its potent degradation profile (IC50 = 62.4 nM; DC50 values down to 5.6 nM in HCT116 cells), makes it a promising starting point for developing novel cancer immunotherapies [1].

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